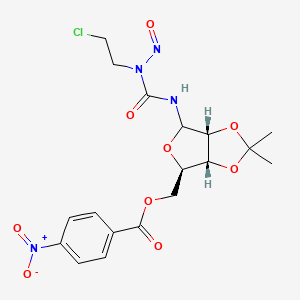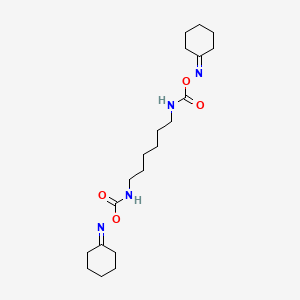
Ritanserin
Descripción general
Descripción
La ritansarina es un medicamento antagonista de la serotonina conocido por sus propiedades ansiolíticas, antidepresivas, antiparkinsonianas e hipotensoras . Se investigó principalmente para tratar el insomnio al mejorar la calidad del sueño a través del potente antagonismo de los receptores 5-HT2A y 5-HT2C . Aunque nunca se comercializó para uso médico debido a problemas de seguridad, la ritansarina se utiliza actualmente en la investigación científica .
Aplicaciones Científicas De Investigación
La ritansarina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La ritansarina ejerce sus efectos principalmente actuando como un antagonista selectivo de los receptores 5-HT2A y 5-HT2C . Tiene una afinidad relativamente baja por otros receptores como H1, D2, α1-adrenérgicos y α2-adrenérgicos . Además, la ritansarina inhibe la diacilglicerol quinasa alfa (DGKα), que juega un papel en varias vías de señalización, incluidas las vías Jak-Stat y MAPK . Esta inhibición conduce a la regulación negativa de la fosfolipasa D y la posterior supresión de la proliferación de células cancerosas .
Análisis Bioquímico
Biochemical Properties
Ritanserin acts as a selective 5-HT 2A and 5-HT 2C receptor antagonist . It has relatively low affinity for the H1, D2, α1-adrenergic, and α2-adrenergic receptors . In addition to its affinity for the 5-HT 2A and 5-HT 2C receptors, this compound also binds to and antagonizes the 5-HT 1D, 5-HT 2B, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .
Cellular Effects
This compound has been found to inhibit acute myeloid leukemia (AML) progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . This compound negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα .
Molecular Mechanism
This compound acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) . As such, it may be used to treat certain types of glioblastoma and melanoma . It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others . Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non–small cell lung cancer and small cell lung cancer cells .
Temporal Effects in Laboratory Settings
In vitro experiments have revealed that this compound inhibits AML progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . We further demonstrated that the expression of DGKα was elevated in AML and correlated with poor survival .
Dosage Effects in Animal Models
It has been shown to have an anti-AML effect in xenograft mouse models .
Metabolic Pathways
This compound negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα . These findings suggest that DGKα may be an available therapeutic target .
Subcellular Localization
One study has shown that this compound treatment promoted DGKα membrane localization
Métodos De Preparación
La ritansarina puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción de 6-(2-cloroetil)-7-metil-5H-tiazolo[3,2-a]pirimidin-5-ona con 4-(bis(4-fluorofenil)metilen)piperidina en condiciones de reacción específicas . Los métodos de producción industrial suelen implicar la optimización de estas condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
La ritansarina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La ritansarina puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la ritansarina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
La ritansarina es estructuralmente similar a otros antagonistas del receptor de la serotonina, como la ketanserina y la mianserina . la capacidad única de la ritansarina para inhibir la DGKα la distingue de estos compuestos . Otros compuestos similares incluyen:
La combinación única de antagonismo del receptor de la serotonina y la inhibición de la DGKα de la ritansarina la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLTPCYUFPYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042594 | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87051-43-2 | |
| Record name | Ritanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ritanserin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ritanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B1680589.png)
